N-(4-methylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
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Overview
Description
N-(4-methylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide typically involves multiple steps. One common approach is the condensation of 4-methylphenylamine with 2-methylbenzyl chloride to form an intermediate, which is then reacted with isoquinoline derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
N-(4-methylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
N-(4-methylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide can be compared with other similar compounds, such as:
Cresols: These are simpler aromatic compounds with a single hydroxyl group, used in disinfectants and antiseptics.
4-Chloromethcathinone: A stimulant drug with a similar aromatic structure but different functional groups and biological activity.
The uniqueness of this compound lies in its complex structure, which allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-18-10-12-21(13-11-18)27-25(29)17-31-24-9-5-8-23-22(24)14-15-28(26(23)30)16-20-7-4-3-6-19(20)2/h3-13H,14-17H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVFBJAFEORWMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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